molecular formula C11H7ClF2N4 B10798165 6-chloro-N-[(Z)-(3,5-difluorophenyl)methylideneamino]pyrazin-2-amine

6-chloro-N-[(Z)-(3,5-difluorophenyl)methylideneamino]pyrazin-2-amine

Cat. No.: B10798165
M. Wt: 268.65 g/mol
InChI Key: ATLJHIAAGRJQMF-XRVIQIRUSA-N
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Description

6-chloro-N-[(Z)-(3,5-difluorophenyl)methylideneamino]pyrazin-2-amine is a heterocyclic compound that features a pyrazine ring substituted with a chloro group and a Schiff base linkage to a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[(Z)-(3,5-difluorophenyl)methylideneamino]pyrazin-2-amine typically involves the condensation of 6-chloropyrazin-2-amine with 3,5-difluorobenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the Schiff base linkage, resulting in the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-[(Z)-(3,5-difluorophenyl)methylideneamino]pyrazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the Schiff base linkage to an amine group.

    Substitution: The chloro group on the pyrazine ring can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazine ring.

    Reduction: Amino derivatives where the Schiff base linkage is reduced.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

6-chloro-N-[(Z)-(3,5-difluorophenyl)methylideneamino]pyrazin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-chloro-N-[(Z)-(3,5-difluorophenyl)methylideneamino]pyrazin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The Schiff base linkage allows the compound to form reversible covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The chloro and difluorophenyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-chloropyrazin-2-amine: Lacks the Schiff base linkage and difluorophenyl group.

    3,5-difluorobenzaldehyde: Contains the difluorophenyl group but lacks the pyrazine ring and Schiff base linkage.

    N-(pyrazin-2-yl)thiophene-2-carboxamide: Features a pyrazine ring but with different substituents.

Uniqueness

6-chloro-N-[(Z)-(3,5-difluorophenyl)methylideneamino]pyrazin-2-amine is unique due to its specific combination of a chloro-substituted pyrazine ring and a Schiff base linkage to a difluorophenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H7ClF2N4

Molecular Weight

268.65 g/mol

IUPAC Name

6-chloro-N-[(Z)-(3,5-difluorophenyl)methylideneamino]pyrazin-2-amine

InChI

InChI=1S/C11H7ClF2N4/c12-10-5-15-6-11(17-10)18-16-4-7-1-8(13)3-9(14)2-7/h1-6H,(H,17,18)/b16-4-

InChI Key

ATLJHIAAGRJQMF-XRVIQIRUSA-N

Isomeric SMILES

C1=C(C=C(C=C1F)F)/C=N\NC2=CN=CC(=N2)Cl

Canonical SMILES

C1=C(C=C(C=C1F)F)C=NNC2=CN=CC(=N2)Cl

Origin of Product

United States

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